1,3-Dichloro-2-iodo-5-methylbenzene
Overview
Description
1,3-Dichloro-2-iodo-5-methylbenzene is a chemical compound with the molecular formula C7H5Cl2I . It contains a total of 15 bonds, including 10 non-H bonds, 6 multiple bonds, 6 aromatic bonds, and 1 six-membered ring .
Molecular Structure Analysis
The molecular structure of this compound consists of 5 Hydrogen atoms, 7 Carbon atoms, 2 Chlorine atoms, and 1 Iodine atom . The molecule has a total of 15 bonds, including 10 non-H bonds, 6 multiple bonds, 6 aromatic bonds, and 1 six-membered ring .Scientific Research Applications
Electrochemical Reductive Cleavage
1,3-Dichloro-2-iodo-5-methylbenzene has been studied in the context of electrochemical reductive cleavage. Prasad and Sangaranarayanan (2004) analyzed the reductive cleavage of the carbon–iodine bond in 5-bromo-1,3-dichloro-2-iodobenzene, highlighting the role of the radical anion of this compound as a transient species in the reaction mechanism (Prasad & Sangaranarayanan, 2004).
Deprotonation and Functionalization
Heiss, Marzi, and Schlosser (2003) conducted a comparative study involving 1,3-dichlorobenzene and other halogenated benzene derivatives. They examined their behavior towards strong bases, leading to insights into the synthesis of various benzoic acids and other compounds through deprotonation and functionalization (Heiss, Marzi, & Schlosser, 2003).
Synthesis of Disubstituted Benzenes and Phthalocyanines
Wöhrle, Eskes, Shigehara, and Yamada (1993) explored the synthesis of disubstituted benzenes, including derivatives of this compound. This research is significant for the development of octasubstituted phthalocyanines, an important class of compounds in materials science (Wöhrle et al., 1993).
Intermolecular Interaction Studies
Bosch, Bowling, and Speetzen (2022) studied the structural aspects of 1,3-dichloro-5-nitrobenzene, a compound structurally related to this compound. Their research focused on the intermolecular interactions in crystals, providing insights into the behavior of these types of compounds (Bosch, Bowling, & Speetzen, 2022).
Thermochemical Studies
Verevkin, Sazonova, Emel’yanenko, Zaitsau, Varfolomeev, Solomonov, and Zherikova (2015) investigated the thermochemistry of various halogen-substituted methylbenzenes, including compounds similar to this compound. Their research provides valuable data on the vaporization, fusion, and sublimation enthalpies of these compounds (Verevkin et al., 2015).
Properties
IUPAC Name |
1,3-dichloro-2-iodo-5-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2I/c1-4-2-5(8)7(10)6(9)3-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLEBTFMGFDIZRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60741801 | |
Record name | 1,3-Dichloro-2-iodo-5-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60741801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
939990-12-2 | |
Record name | 1,3-Dichloro-2-iodo-5-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60741801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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